molecular formula C7H8N2O4S B124055 1-(3-Nitrophenyl)methanesulfonamide CAS No. 110654-66-5

1-(3-Nitrophenyl)methanesulfonamide

Cat. No. B124055
M. Wt: 216.22 g/mol
InChI Key: AJBITZYPLDRBOE-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)methanesulfonamide is a chemical compound that is part of a broader class of compounds known as sulfonamides. These compounds typically feature a sulfonyl group attached to an amine, and in this case, the molecule is further modified with a nitro group positioned on the phenyl ring. The presence of both the nitro and sulfonyl groups suggests that this compound could exhibit interesting reactivity due to the electron-withdrawing effects of these substituents.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been achieved using secondary amines as catalysts. This reaction provides fluorinated derivatives with good yields and excellent enantioselectivity, as reported in the first paper . Although this does not directly describe the synthesis of 1-(3-Nitrophenyl)methanesulfonamide, it provides insight into the types of reactions that can be used to introduce nitro and sulfonyl groups into a molecule, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Nitrophenyl)methanesulfonamide has been determined using X-ray diffraction analysis. This technique allows for the unambiguous determination of the absolute configuration of the molecules, which is crucial for understanding their reactivity and physical properties. The stereochemistry of these molecules can significantly influence their behavior in chemical reactions and their interaction with biological systems .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been studied, particularly in the context of vicarious nucleophilic substitution (VNS) reactions. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide undergoes VNS with carbanions, leading to products with moderate yields. This reaction is noteworthy because it represents the first example of VNS at a benzene ring activated by an electron-withdrawing group other than a nitro group. The orientation of the substitution is exclusively para, which suggests that the presence of electron-withdrawing groups such as the sulfonyl group can direct the reactivity of the benzene ring . This information could be extrapolated to understand the reactivity of 1-(3-Nitrophenyl)methanesulfonamide in similar chemical contexts.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(3-Nitrophenyl)methanesulfonamide, they do offer insights into the properties of structurally related compounds. The presence of electron-withdrawing groups like nitro and sulfonyl is known to affect the acidity of adjacent hydrogens, the polarity of the molecule, and its solubility in various solvents. These properties are important for the compound's potential applications in organic synthesis and possibly in pharmaceuticals, as many sulfonamides are known for their medicinal properties. The stereochemistry, as determined by X-ray diffraction, also plays a role in the physical properties, such as melting point and crystallinity .

Scientific Research Applications

  • Proton Transfer and Ionic Structure : A study on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) revealed that proton transfer from the C–H acid to TBD yields an ion pair, confirmed by hydrogen bonding in the ionic structure. This structure in the solid state was well-reflected in its FT-IR spectrum, suggesting a similar structure in chloroform. However, in acetonitrile, the dissociation of the complex and the formation of a new structure were observed (Binkowska et al., 2001).

  • Ortho Interactions and Fragmentation Patterns : The molecular ions of N-(2-nitrophenyl)-methanesulfonamide and its N-alkyl derivatives were found to undergo rearrangement reactions, leading to the loss of an appropriate carbonyl compound. For N-(2-nitrophenyl)-methanesulfonamide, a benzofurazane radical cation was formed, with the study proposing reaction mechanisms based on the "ortho-effect" (Danikiewicz, 1997).

  • Vicarious Nucleophilic Substitution (VNS) : 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide was found to react with carbanions bearing a leaving group, providing a first example of the VNS process on a benzene ring activated by a sulfur-based electron-withdrawing group other than a nitro group. This finding opens possibilities for the exploration of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).

  • Structural Analysis and Supramolecular Assembly : A series of nimesulidetriazole derivatives underwent crystal structure determination through laboratory X-ray powder diffraction data. The nature of intermolecular interactions was analyzed through Hirshfeld surfaces and 2D fingerprint plots, providing insights into their supramolecular assembly. DFT optimized molecular geometries agreed closely with the crystallographic data, revealing patterns of hydrogen bonding and other intermolecular interactions (Dey et al., 2015).

properties

IUPAC Name

(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBITZYPLDRBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)methanesulfonamide

CAS RN

110654-66-5
Record name (3-nitrophenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Wu, H Shen, Y Zhang, C Wang, Q Li… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for the treatment of cancer and inflammatory diseases. Herein, we report our effort on the …
Number of citations: 8 pubs.acs.org
Y Zhang, X Wu, X Xue, C Li, J Wang… - Journal of Medicinal …, 2019 - ACS Publications
We report the design, optimization, and biological evaluation of nuclear receptor RORγ inverse agonists as therapeutic agents for prostate cancer treatment. The most potent compound …
Number of citations: 33 pubs.acs.org
Y Zhang, X Wu, X Xue, C Li, J Wang, R Wang, X Hao… - sciolibrary.com
RORγ inverse agonists as therapeutic agents for prostate cancer treatment. The most potent compound 27 (designated as XY101) exhibited cellular activity with an IC50 value of 30 nM …
Number of citations: 0 www.sciolibrary.com

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